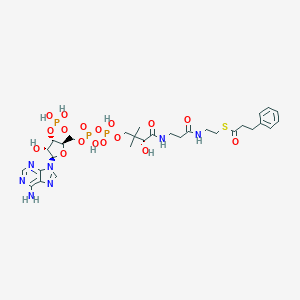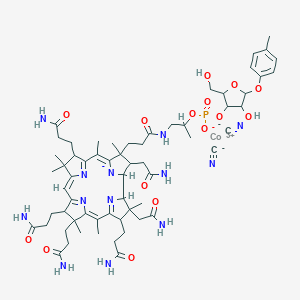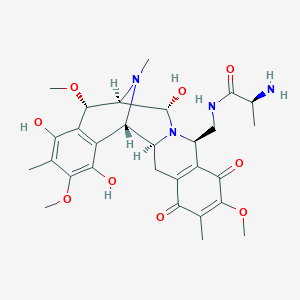
Dfdm-calcitriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dfdm-calcitriol is a synthetic analog of calcitriol, which is the active form of vitamin D3. It is a potent modulator of calcium and phosphate metabolism and has been extensively studied for its therapeutic potential in various diseases.
Wirkmechanismus
Dfdm-calcitriol exerts its effects through the vitamin D receptor (VDR). The VDR is a nuclear hormone receptor that regulates gene expression in response to vitamin D. Dfdm-calcitriol binds to the VDR and activates it, leading to the regulation of various genes involved in calcium and phosphate metabolism, cell proliferation, and differentiation. Dfdm-calcitriol has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.
Biochemical and Physiological Effects:
Dfdm-calcitriol has several biochemical and physiological effects. It increases the absorption of calcium and phosphate from the gut, promotes mineralization of bone, and regulates the levels of calcium and phosphate in the blood. Dfdm-calcitriol also has anti-inflammatory effects and modulates the immune response. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
Dfdm-calcitriol has several advantages for lab experiments. It is a potent and stable molecule that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical studies, and its mechanism of action is well understood. However, there are some limitations to using Dfdm-calcitriol in lab experiments. It is a synthetic analog of calcitriol and may not fully replicate the effects of endogenous calcitriol. Dfdm-calcitriol may also have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the study of Dfdm-calcitriol. One direction is to further investigate its therapeutic potential in various diseases, including cancer and autoimmune diseases. Another direction is to explore its effects on the gut microbiome and its potential as a modulator of the gut-brain axis. Additionally, further studies are needed to understand the long-term effects of Dfdm-calcitriol on calcium and phosphate metabolism and bone health.
Conclusion:
In conclusion, Dfdm-calcitriol is a synthetic analog of calcitriol that has been extensively studied for its therapeutic potential in various diseases. It exerts its effects through the vitamin D receptor and has several biochemical and physiological effects. Dfdm-calcitriol has advantages and limitations for lab experiments and several future directions for research. Overall, Dfdm-calcitriol is a promising molecule that has the potential to be used in the treatment of various diseases.
Synthesemethoden
Dfdm-calcitriol is synthesized by modifying the structure of calcitriol. The modification involves the addition of a side chain to the 20th carbon position of the calcitriol molecule. This modification increases the stability and potency of the molecule. The synthesis of Dfdm-calcitriol is a complex process and involves several steps of chemical reactions. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
Dfdm-calcitriol has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory effects. Dfdm-calcitriol has been tested in preclinical and clinical studies for the treatment of prostate cancer, breast cancer, and leukemia. It has also been studied for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
123836-13-5 |
|---|---|
Produktname |
Dfdm-calcitriol |
Molekularformel |
C29H46F2O3 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H46F2O3/c1-6-28(34,7-2)29(30,31)16-14-19(3)24-12-13-25-21(9-8-15-27(24,25)5)10-11-22-17-23(32)18-26(33)20(22)4/h10-11,19,23-26,32-34H,4,6-9,12-18H2,1-3,5H3/b21-10+,22-11-/t19-,23-,24-,25?,26?,27-/m1/s1 |
InChI-Schlüssel |
OUCLWOMRWNRDCS-BRCLTZEPSA-N |
Isomerische SMILES |
CCC(CC)(C(CC[C@@H](C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C)(F)F)O |
SMILES |
CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O |
Kanonische SMILES |
CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O |
Andere CAS-Nummern |
123836-13-5 |
Synonyme |
24,24-difluoro-1,25-dihydroxy-26,27-dimethylvitamin D3 DFDM-calcitriol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)






![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)



